Mass Spectrometric Differentiation via Precursor Ion Shift
N-Desmethyl N-ethyl Doxepin-d3 (C₂₀H₂₀D₃NO) exhibits a molecular ion [M+H]⁺ shift of +3.02 Da relative to the unlabeled N-Desmethyl N-ethyl Doxepin (C₂₀H₂₃NO), arising from three deuterium substitutions on the N-methyl moiety [1]. This mass shift enables complete baseline resolution in the m/z domain during selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on triple-quadrupole instruments, eliminating cross-talk between analyte and internal standard channels [2]. The unlabeled compound, by contrast, shares the exact precursor and product ion masses as the target analyte, making it ineligible for isotope-dilution quantification in any mass spectrometry platform.
| Evidence Dimension | Molecular ion mass (monoisotopic [M+H]⁺) |
|---|---|
| Target Compound Data | MW 296.42 g/mol; C₂₀H₂₀D₃NO |
| Comparator Or Baseline | Unlabeled N-Desmethyl N-ethyl Doxepin: MW 293.4 g/mol; C₂₀H₂₃NO (CAS 70805-90-2) |
| Quantified Difference | Δ = +3.02 Da (corresponding to +3 deuterium atoms substituting 3 protium atoms) |
| Conditions | Calculated from molecular formula; confirmed by high-resolution mass spectrometry in routine analytical characterization per vendor specifications |
Why This Matters
For procurement decisions, this mass shift is the fundamental requirement enabling isotope-dilution LC-MS/MS and GC-MS assays; without it, the compound cannot function as an internal standard for its unlabeled counterpart.
- [1] Delta-B (Deltabio). N-Desmethyl N-Ethyl Doxepin-d3 Product Page. Molecular Formula: C₂₀H₂₀D₃NO; MW: 296.42; Alternate CAS (unlabelled): 70805-90-2 (C₂₀H₂₃NO; MW: 293.4). View Source
- [2] Negrusz A, Moore CM, Perry JL. Detection of Doxepin and its Major Metabolite Desmethyldoxepin in Hair Following Drug Therapy. J Anal Toxicol, 1998, 22. Demonstrated isotope-dilution GC-MS using doxepin-d3 as internal standard; linear calibration 0.25–20 ng/mg; r = 0.984–0.985; LOQ 0.25 ng/mg. View Source
